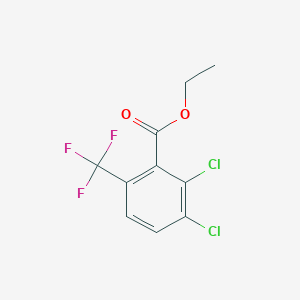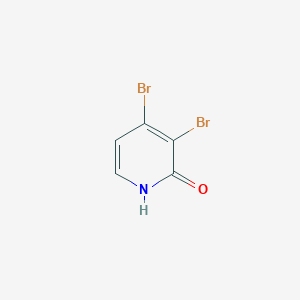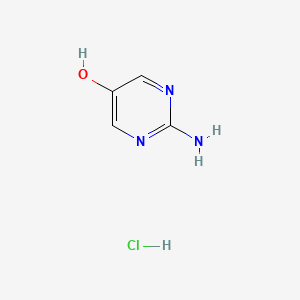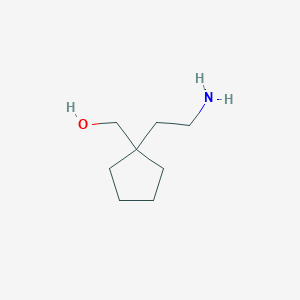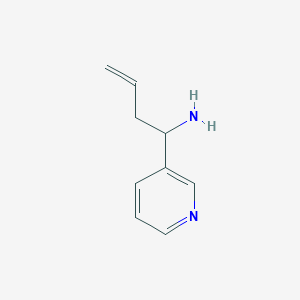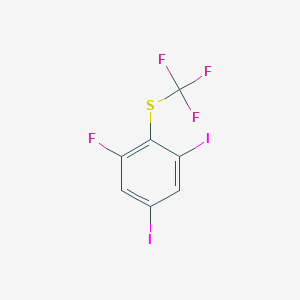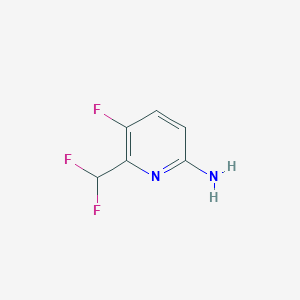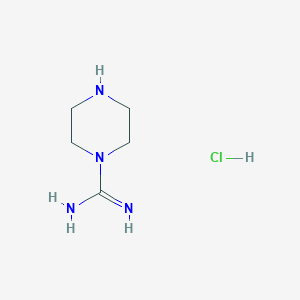
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a p-tolyl group, and a carboxylate group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate typically involves the reaction of p-tolylamine with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include heating the reaction mixture under reflux and using an acid catalyst to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Substituted aromatic compounds with halogen or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrrole derivatives and other heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological molecules. It may also serve as a model compound for investigating the biological activity of pyrrole-containing drugs.
Medicine: Pyrrole derivatives have shown potential in medicinal chemistry as therapeutic agents. This compound may be explored for its pharmacological properties and potential use in drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets through its functional groups. The carboxylate group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylate group.
Uniqueness: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate is unique due to the presence of the tert-butyl and p-tolyl groups, which impart specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
215187-25-0 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-methylphenyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-12-7-9-13(10-8-12)14-6-5-11-17(14)15(18)19-16(2,3)4/h5-11H,1-4H3 |
Clave InChI |
OHCMNEPEILFJDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=CN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


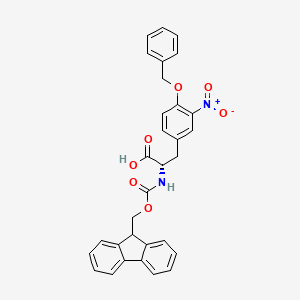
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)-](/img/structure/B14036922.png)
